Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-
Description
Structural Significance of 2-[(5-Methoxy-1H-Indol-3-Yl)Carbonyl]-4,4-Dimethyl-Cyclopentanone
The molecular structure of 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-cyclopentanone (C₁₇H₁₉NO₃) integrates three key components: a cyclopentanone ring, a methoxy-substituted indole system, and a carbonyl bridge (Table 1). The 4,4-dimethyl substitution on the cyclopentanone ring introduces steric bulk, which restricts conformational flexibility and enhances binding selectivity to biological targets. The indole moiety, a privileged structure in medicinal chemistry, contributes aromatic stacking interactions and hydrogen-bonding capabilities via its N–H group. The carbonyl linker between these two domains facilitates electronic conjugation, potentially modulating the compound’s dipole moment and solubility profile.
Table 1. Key Structural and Physicochemical Properties of 2-[(5-Methoxy-1H-Indol-3-Yl)Carbonyl]-4,4-Dimethyl-Cyclopentanone
The stereoelectronic profile of this compound is further defined by its intramolecular hydrogen-bonding network. For instance, the indole N–H group can form a six-membered S(6) ring motif with the carbonyl oxygen, as observed in analogous indole-sulfone derivatives. This interaction stabilizes the molecule’s planar conformation, which may enhance its ability to intercalate into biological macromolecules. Additionally, the methoxy group at the indole’s 5-position provides electron-donating effects, modulating the aromatic system’s electron density and influencing interactions with hydrophobic binding pockets.
Historical Context of Indole-Cyclopentanone Conjugates in Medicinal Chemistry
The synthesis of indole-cyclopentanone hybrids traces its origins to classical methodologies such as the Fischer indole synthesis, developed in 1883, which enabled the construction of indole rings from phenylhydrazines and ketones. Early applications focused on natural product analogs, but advancements in multicomponent reactions (MCRs) during the 21st century revolutionized the field. For example, four-component Knoevenagel–Michael–cyclization sequences allowed the efficient assembly of indole-fused cycloalkyl[b]pyridines, demonstrating the versatility of indole-cyclopentanone frameworks in generating structurally diverse libraries.
The strategic fusion of indole and cyclopentanone motifs emerged from the recognition that both fragments exhibit complementary bioactivities. Indole derivatives are known for their interactions with serotonin receptors and microtubule inhibition, while cyclopentanone-based compounds often serve as rigid analogs of acyclic ketones, improving metabolic stability. The integration of these systems into single molecules, as seen in 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-cyclopentanone, aimed to synergize these properties for enhanced target engagement.
Recent innovations in continuous-flow chemistry have further expanded the synthetic accessibility of such hybrids. For instance, optimized Fischer indole syntheses in dimethyl sulfoxide/acetic acid/water mixtures under flow conditions achieved high yields of indole derivatives, underscoring the scalability of these methods for industrial applications. Concurrently, X-ray crystallographic studies on related indole-sulfone hybrids provided critical insights into the conformational preferences and non-covalent interactions that stabilize these architectures, informing rational drug design.
Properties
CAS No. |
61579-88-2 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H19NO3/c1-17(2)7-12(15(19)8-17)16(20)13-9-18-14-5-4-10(21-3)6-11(13)14/h4-6,9,12,18H,7-8H2,1-3H3 |
InChI Key |
ILAZHSDZGHEQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C(=O)C2=CNC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carbonyl groups. The final step often involves the cyclization to form the dimethylcyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant and Anxiolytic Properties
Research has indicated that derivatives of indole compounds, such as cyclopentanone derivatives, exhibit potential antidepressant and anxiolytic effects. The incorporation of the methoxy group at the 5-position of the indole ring enhances the interaction with serotonin receptors, which are crucial targets in treating mood disorders. Studies have shown that compounds with similar structures can modulate serotonin levels effectively, suggesting a promising avenue for further exploration in mental health treatments .
2. Anticancer Activity
Cyclopentanone derivatives have been investigated for their anticancer properties. The unique structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that certain indole-based compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Organic Synthesis
1. Synthetic Intermediates
Cyclopentanone derivatives serve as valuable intermediates in organic synthesis. Their ability to undergo various chemical transformations makes them useful for creating more complex molecules. For instance, they can be utilized in the synthesis of other biologically active compounds through reactions such as alkylation and acylation .
2. Drug Development
The synthesis of cyclopentanone derivatives is crucial in drug development processes. Their structural versatility allows chemists to modify functional groups to enhance pharmacological properties or reduce toxicity. This adaptability is particularly important in the pharmaceutical industry when optimizing drug candidates for clinical trials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1H-indole-3-carbonyl)-4,4-dimethylcyclopentanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The methoxy and carbonyl groups further modulate its activity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogs include cyclopentanone derivatives bearing aromatic or heterocyclic substituents. Key examples from the literature are compared below:
Key Observations :
- Bioactivity : The indole group in the target compound may confer affinity for enzymes or receptors, similar to benzylidene-substituted analogs in , which showed antioxidant and ACE-inhibitory properties. However, the indole’s nitrogen heterocycle could enhance binding specificity compared to purely aromatic substituents .
- This contrasts with metconazole, where a triazole group increases polarity and hydrogen-bonding capacity .
Physicochemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
Biological Activity
Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including cytotoxic effects, enzyme inhibition, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopentanone core with a methoxy-substituted indole moiety, which is known for its diverse biological activities.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that it exhibits significant growth inhibition in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 4.98 - 14.65 |
| HepG2 | 2.43 - 7.84 |
The IC50 values indicate that the compound has a potent cytotoxic effect, particularly against liver cancer cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
Cyclopentanone derivatives have been investigated for their ability to inhibit specific enzymes involved in cancer proliferation and survival. For instance, the compound has shown inhibitory effects on certain ATPase activities, which are crucial for cancer cell metabolism and proliferation.
In a study focusing on enzyme inhibition:
- Target Enzyme : ATPase
- Effect : Inhibition of ATPase activity was observed at concentrations that also induced cytotoxicity in cancer cells, indicating a potential mechanism of action for its anticancer properties .
Antioxidant and Anti-inflammatory Activity
Another aspect of the biological activity of this compound includes its antioxidant properties. Compounds with similar structures have been reported to possess significant antioxidant capabilities, which can contribute to their protective effects against oxidative stress-related diseases.
Study 1: Cytotoxic Evaluation
In a recent study published in ACS Omega, various derivatives of cyclopentanone were synthesized and screened for their cytotoxic activity. The results indicated that specific modifications to the cyclopentanone structure enhanced its potency against MDA-MB-231 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Study 2: Enzyme Interaction
Research conducted on the interaction between cyclopentanone derivatives and ATPase revealed that these compounds could disrupt normal enzyme function, leading to decreased energy availability in cancer cells. This disruption was correlated with increased apoptosis in treated cells, highlighting the therapeutic potential of targeting metabolic pathways in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
